molecular formula C10H12BF3O3 B1322086 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid CAS No. 313545-40-3

4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid

Cat. No.: B1322086
CAS No.: 313545-40-3
M. Wt: 248.01 g/mol
InChI Key: MQWMPOPSYRZCAI-UHFFFAOYSA-N
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Description

4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C10H12BF3O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an isopropoxy group at the 4-position and a trifluoromethyl group at the 2-position.

Mechanism of Action

Target of Action

The primary target of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected biochemical pathway is the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, contributing to the synthesis of complex organic compounds .

Pharmacokinetics

It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties suggest that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies would be needed to confirm this.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of organic synthesis .

Action Environment

The action of this compound is influenced by the reaction conditions. The SM cross-coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . The stability of the compound also suggests that it may be resistant to various environmental factors, contributing to its efficacy and stability .

Biochemical Analysis

Biochemical Properties

4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid plays a crucial role in biochemical reactions, especially in the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules. The compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is particularly important in the inhibition of serine proteases and other enzymes that have active site serine residues .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of kinases and phosphatases, which are critical regulators of cell signaling pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. For example, the compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to moisture and high temperatures. Long-term studies have shown that the effects of this compound on cellular function can vary, with some cells exhibiting adaptive responses to prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as the inhibition of specific enzymes or the modulation of signaling pathways. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by inhibiting or activating key enzymes in metabolic pathways. For example, it can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its biochemical effects. The activity and function of this compound can be influenced by its subcellular localization, as different cellular compartments provide distinct microenvironments for its interactions with biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropoxy-2-(trifluoromethyl)phenyl bromide and a boronic acid derivative.

    Borylation Reaction: The key step involves the borylation of the aryl bromide using a palladium-catalyzed reaction. This is typically carried out in the presence of a base such as potassium carbonate and a boron source like bis(pinacolato)diboron.

    Reaction Conditions: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The isopropoxy and trifluoromethyl groups can undergo substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

    Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.

    Phenols: Formed in oxidation reactions.

Scientific Research Applications

4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of an isopropoxy group.

    2-(Trifluoromethyl)phenylboronic Acid: Similar structure but without the isopropoxy group.

Uniqueness

4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid is unique due to the presence of both the isopropoxy and trifluoromethyl groups, which can influence its reactivity and the properties of the resulting products. The trifluoromethyl group, in particular, can enhance the lipophilicity and metabolic stability of the compounds synthesized using this boronic acid .

Properties

IUPAC Name

[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3O3/c1-6(2)17-7-3-4-9(11(15)16)8(5-7)10(12,13)14/h3-6,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWMPOPSYRZCAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC(C)C)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621625
Record name {4-[(Propan-2-yl)oxy]-2-(trifluoromethyl)phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313545-40-3
Record name {4-[(Propan-2-yl)oxy]-2-(trifluoromethyl)phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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